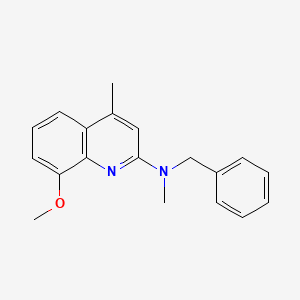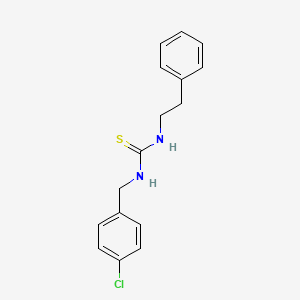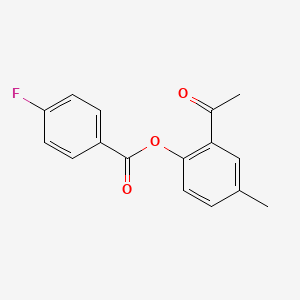![molecular formula C18H18F3NO2 B5787015 N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5787015.png)
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. The drug was first synthesized in 2004 by a team of chemists led by Dr. David A. Wacker at TorreyPines Therapeutics, Inc. Since then, TTP488 has been the subject of numerous scientific studies, which have demonstrated its potential as a treatment for Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Mecanismo De Acción
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide works by inhibiting the binding of the receptor for advanced glycation end products (RAGE) to its ligands. RAGE is a cell surface receptor that is involved in inflammation and oxidative stress. By inhibiting the binding of RAGE to its ligands, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to reduce inflammation and oxidative stress, which are both implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects in various disease models. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the activation of microglia and astrocytes, which are both involved in neuroinflammation. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of amyloid beta, which is a key pathological feature of Alzheimer's disease.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the infiltration of inflammatory cells into the brain and spinal cord. N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of the disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its specificity for RAGE. This makes it a potentially useful tool for studying the role of RAGE in various disease models. However, one of the limitations of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide is its relatively low potency, which may limit its effectiveness in some disease models.
Direcciones Futuras
There are several potential future directions for research on N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide. One area of interest is the development of more potent and selective RAGE inhibitors. Another area of interest is the investigation of the potential therapeutic applications of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully elucidate the mechanism of action of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide and its effects on various cellular pathways.
Métodos De Síntesis
The synthesis of N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with 2-(2,3,5-trimethylphenoxy)acetyl chloride, followed by purification and crystallization. The final product is a white crystalline powder with a molecular weight of 395.4 g/mol.
Aplicaciones Científicas De Investigación
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. By reducing neuroinflammation, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide may help to slow the progression of Alzheimer's disease and improve cognitive function.
In multiple sclerosis, N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce the number of inflammatory cells in the brain and spinal cord. This may help to reduce the severity of symptoms and slow the progression of the disease.
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-11-7-12(2)13(3)16(8-11)24-10-17(23)22-15-6-4-5-14(9-15)18(19,20)21/h4-9H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFRXTSESSRTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(trifluoromethyl)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}acetic acid](/img/structure/B5786951.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetohydrazide](/img/structure/B5786956.png)



![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)
![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)


